molecular formula C16H14O4 B6404897 4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid CAS No. 1261990-48-0

4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid

Cat. No.: B6404897
CAS No.: 1261990-48-0
M. Wt: 270.28 g/mol
InChI Key: WMYZIECJMBLCLY-UHFFFAOYSA-N
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Description

4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the methoxycarbonyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid involves its interaction with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor-ligand interactions, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 3-Carboxyphenylboronic acid

Uniqueness

4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(3-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10-8-12(15(17)18)6-7-14(10)11-4-3-5-13(9-11)16(19)20-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYZIECJMBLCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690667
Record name 3'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-48-0
Record name 3'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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